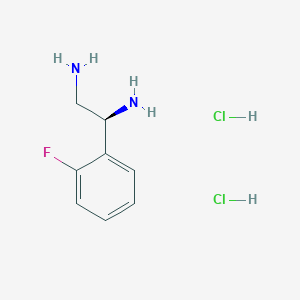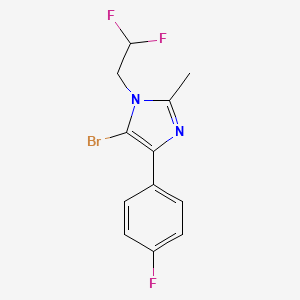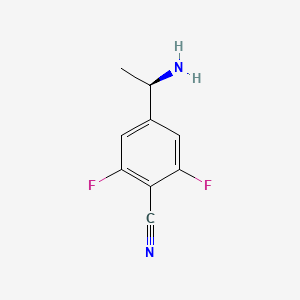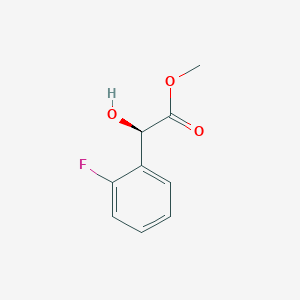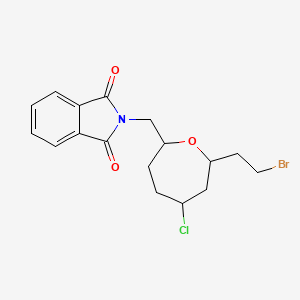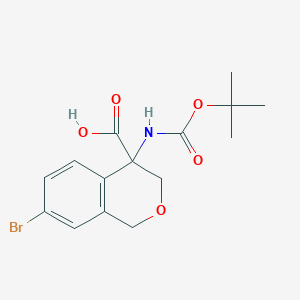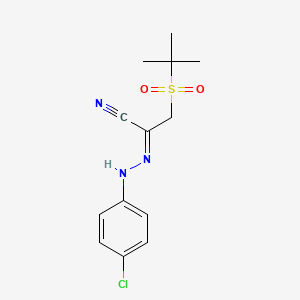![molecular formula C15H10ClNS B13056177 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole CAS No. 30216-37-6](/img/structure/B13056177.png)
2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring fused with a 2-chlorophenyl group through an ethenyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 2-chlorocinnamaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired benzothiazole derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethenyl group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated benzothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its biological activities. It has been studied for its potential use in treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It may also disrupt bacterial cell membranes, leading to cell death.
類似化合物との比較
2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-benzothiazole: This compound has a methyl group instead of a chlorine atom, which can affect its biological activity and chemical reactivity.
2-[(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzothiazole: The presence of a benzofuran ring can influence the compound’s properties and applications.
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole: The methoxy group can enhance the compound’s solubility and biological activity.
特性
CAS番号 |
30216-37-6 |
|---|---|
分子式 |
C15H10ClNS |
分子量 |
271.8 g/mol |
IUPAC名 |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H10ClNS/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H/b10-9+ |
InChIキー |
HTEKLEOBQXASPX-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3S2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


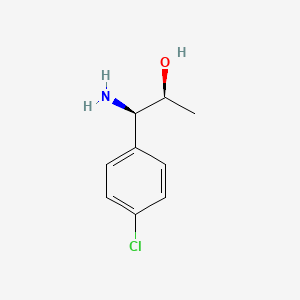
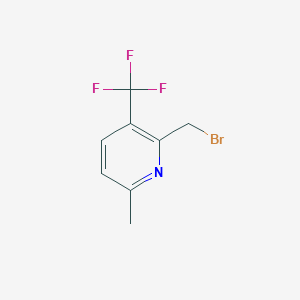
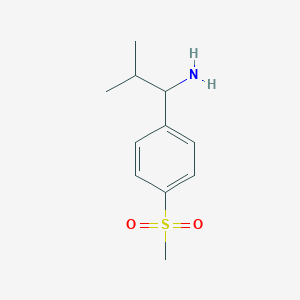
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate](/img/structure/B13056102.png)
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
![Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13056112.png)
